Saframycin S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

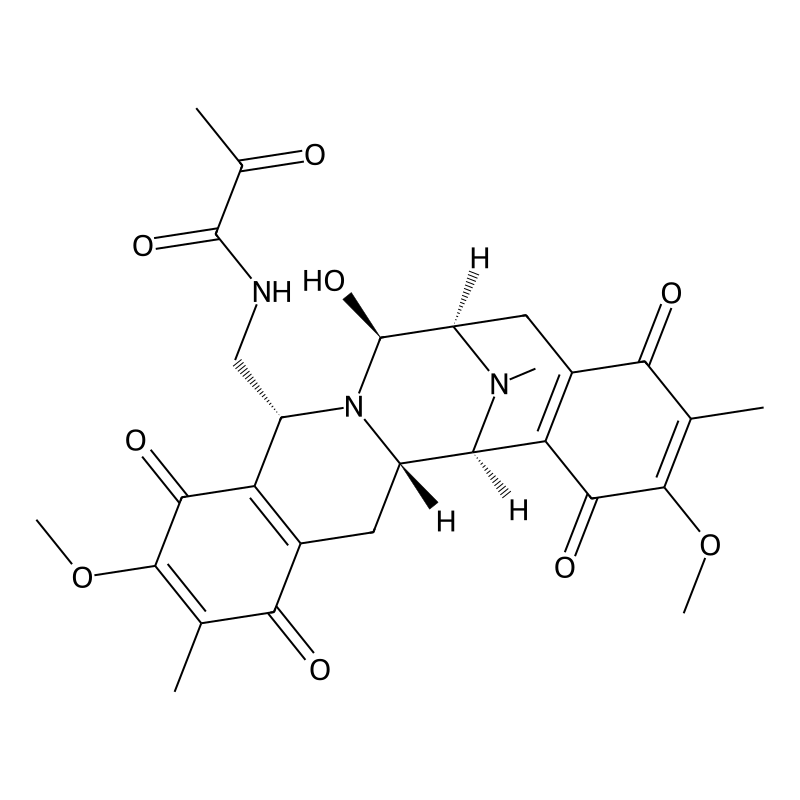

Saframycin S is a member of the saframycin family, which are naturally occurring antibiotics derived from the bacterium Micromonospora species. This compound is structurally characterized by a unique pentacyclic tetrahydroisoquinoline scaffold, which is crucial for its biological activity. Saframycin S is particularly noted for its reduced cyano group compared to its analogs, such as saframycin A, which enhances its solubility and stability in biological systems. The compound exhibits significant antitumor properties, making it a subject of interest in cancer research and drug development .

Saframycin S can undergo various chemical transformations. One notable reaction involves its treatment with acid, leading to hydrolysis of the nitrile functionality and the production of decyanosaframycin A. Additionally, saframycin S can react with sodium cyanide in aqueous medium, resulting in the formation of saframycin A. These reactions highlight the compound's reactivity and potential for modification, which can be leveraged in synthetic chemistry .

The biological activity of saframycin S is primarily linked to its ability to intercalate into DNA, disrupting replication and transcription processes in cancer cells. It exhibits potent antiproliferative effects against various tumor cell lines at low concentrations. The mechanism of action involves the formation of an electrophilic iminium ion that alkylates guanine residues in double-stranded DNA, leading to cytotoxic effects . Furthermore, saframycin S has been shown to possess antibacterial properties, although its primary focus remains on antitumor applications.

The synthesis of saframycin S typically involves biosynthetic pathways catalyzed by nonribosomal peptide synthetases (NRPS). The gene cluster responsible for saframycin production has been characterized, revealing a complex assembly process that includes several enzymatic steps. For instance, the NRPS system utilizes dipeptidyl substrates to construct the saframycin scaffold through iterative Pictet-Spengler reactions and thioester reductions . Additionally, chemical synthesis methods have been explored to produce analogs and derivatives of saframycin S for further study and application.

Saframycin S has significant potential in medicinal chemistry due to its antitumor properties. It is primarily investigated for use in cancer therapies, particularly against resistant tumor types. Its unique structure allows for modifications that can enhance efficacy or reduce side effects. Moreover, ongoing research aims to explore its application in combinatorial biosynthesis to generate novel analogs with improved biological activities .

Studies on saframycin S have focused on its interactions with DNA and other biomolecules. The compound's ability to form stable complexes with DNA has been extensively documented, demonstrating its potential as a chemotherapeutic agent. Interaction studies also indicate that modifications to the saframycin structure can influence binding affinity and selectivity towards different DNA sequences . These insights are crucial for designing more effective derivatives with targeted therapeutic effects.

Saframycin S shares structural similarities with several other compounds within the tetrahydroisoquinoline family. Notable comparisons include:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Saframycin A | Pentacyclic structure with cyano group | Potent antitumor antibiotic | More potent than saframycin S |

| Ecteinascidin 743 | Similar core structure | Highly potent antitumor drug | Isolated from marine sources |

| Naphthyridinomycin | Tetrahydroisoquinoline derivative | Antibacterial properties | Different mechanism of action |

| Safracins | Related biosynthetic pathway | Antitumor activity | Variability in side chain modifications |

These compounds highlight the unique aspects of saframycin S while showcasing its relationship within a broader class of bioactive natural products. The variations in structural features and biological activities underscore the potential for developing targeted therapies based on these frameworks .

Saframycin S (C₂₈H₃₁N₃O₉) belongs to the tetrahydroisoquinoline alkaloid family, featuring a pentacyclic framework with fused aromatic and heterocyclic systems. Its IUPAC name is N-[[(1S,2S,10R,12S,13R)-12-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide . Key structural elements include:

- Pentacyclic core: Comprising three six-membered rings and two five-membered rings.

- Functional groups: Hydroxy (-OH), methoxy (-OCH₃), carbonyl (C=O), and amide (-CONH-) moieties.

- Stereochemistry: Chiral centers at C-1 (S), C-2 (S), C-10 (R), C-12 (S), and C-13 (R) .

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₂₈H₃₁N₃O₉ |

| Molecular Weight | 553.6 g/mol |

| SMILES | CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@@H]4C5=C(CC@@HC@@HO)C(=O)C(=C(C5=O)OC)C)OC |

| InChIKey | FKBKETJRCKZDAM-SDBDLDFRSA-N |

Molecular Weight and Formula

Saframycin S has a molecular weight of 553.6 g/mol, calculated from its formula (C₂₈H₃₁N₃O₉) . Discrepancies in reported weights (e.g., 552.61 g/mol in older studies ) arise from isotopic variations or analytical methodologies.

Stereochemistry and Isomerism

The compound exhibits five chiral centers, with absolute configurations critical for bioactivity. Key stereochemical assignments:

- C-12: S-configuration, hosting a hydroxy group .

- C-10: R-configuration, linked to the amide side chain .

Stereoisomerism is absent in natural isolates, as biosynthesis enforces strict stereocontrol via non-ribosomal peptide synthetases (NRPS) .

Table 2: Stereochemical Assignments

| Carbon | Configuration | Role in Structure |

|---|---|---|

| 1 | S | Part of the pentacyclic core |

| 2 | S | Influences ring fusion geometry |

| 10 | R | Anchors the methyl-propanamide side chain |

| 12 | S | Site of hydroxylation |

| 13 | R | Stabilizes the E-ring quinone |

Physical Properties

Table 3: Physical Characteristics

| Property | Value | Source |

|---|---|---|

| Melting Point | 184–186°C (decomposition) | |

| Solubility | Soluble in methanol, chloroform | |

| Density | 1.42 g/cm³ (crystalline form) | |

| LogP (XLogP3-AA) | -0.6 (predicted) |

Spectral Characteristics

- δ 6.30 (1H, t, -NH)

- δ 4.55 (2H, s, CO-CH₂-OH)

- δ 3.70–4.05 (6H, methoxy groups)

- 195.8 ppm (C=O, quinone)

- 171.6 ppm (amide carbonyl)

- 160.5 ppm (aromatic carbons)

- λₘₐₓ: 334 nm, 375 nm (π→π* transitions in quinone)

- [M+H]⁺: m/z 554.2 (calculated: 553.56)

Chemical Properties

Reactivity

- Cyanation: Reacts with NaCN to form Saframycin A via nucleophilic substitution at C-21 .

- Oxidation: Quinone moiety undergoes redox cycling, generating reactive oxygen species .

Stability

- pH Sensitivity: Degrades above pH 5.5; stable under acidic conditions .

- Thermal Stability: Decomposes above 180°C without melting .

Functional Group Analysis

Table 4: Functional Groups and Roles

| Group | Position | Role |

|---|---|---|

| Hydroxy (-OH) | C-12 | Hydrogen bonding; biosynthesis site |

| Methoxy (-OCH₃) | C-7, C-18 | Enhance lipophilicity |

| Carbonyl (C=O) | C-5, C-8 | Participate in redox activity |

| Amide (-CONH-) | Side chain | Stabilizes tertiary structure |

Synthesis and Biosynthesis

Biosynthetic Pathway

- Organism: Streptomyces lavendulae NRRL 11002 .

- Key Enzymes: NRPS (SfmC, SfmD) catalyze Pictet-Spengler cyclizations .

- Precursors: Two tyrosine derivatives and a peptidyl aldehyde .

Synthetic Approaches

- Modular Strategy: Combines copper(I)-catalyzed alkyne assembly and gold(I)-mediated hydroamination .

- Key Intermediate: 2,3-Diaminobenzofuran (precursor to pentacyclic core) .

Table 5: Synthetic Steps

| Step | Reaction | Outcome |

|---|---|---|

| 1 | Three-component alkyne coupling | Forms propargylamine intermediate |

| 2 | Strecker reaction | Generates aminonitrile |

| 3 | Gold(I)-catalyzed cyclization | Constructs left isoquinoline ring |

Absolute Stereochemical Configuration

The absolute stereochemical configuration of Saframycin S has been established through comprehensive spectroscopic analysis and comparison with related saframycin family members [2]. The systematic name reflects the precise stereochemical assignments: N-[[(1S,2S,10R,12S,13R)-12-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide [2].

| Chiral Center | Absolute Configuration | Descriptor | Ring System | Stereochemical Importance |

|---|---|---|---|---|

| C1 | S | α-Configuration | Tetrahydroisoquinoline | Controls ring conformation |

| C2 | S | α-Configuration | Tetrahydroisoquinoline | Bridgehead stereochemistry |

| C10 | R | β-Configuration | Glyoxamide side chain | Side chain orientation |

| C12 | S | α-Configuration | Carbinolamine/Iminium center | Active center for DNA binding |

| C13 | R | β-Configuration | Tetrahydroisoquinoline | Bridge configuration |

The C1 and C2 positions both adopt the S configuration, establishing the fundamental stereochemistry of the tetrahydroisoquinoline rings [2]. This configuration contrasts with saframycin A, where C1 adopts the R configuration, demonstrating the structural diversity within the saframycin family [4] [5].

Stereochemical Comparison Within the Saframycin Family

The stereochemical features of Saframycin S can be contextualized through comparison with other family members, revealing both conserved and variable stereochemical elements [6] .

| Compound | C1 Configuration | C2 Configuration | C10 Configuration | C12 Configuration | C13 Configuration | Key Functional Group at C12 |

|---|---|---|---|---|---|---|

| Saframycin S | 1S | 2S | 10R | 12S (OH) | 13R | Hydroxyl (carbinolamine) |

| Saframycin A | 1R | 2S | 10R | 12R (CN) | 13S | Cyano (nitrile) |

| Saframycin B | 1S | 2S | 10R | 12S | 13R | Hydrogen |

| Saframycin C | 1R | 2S | 10R | 12R | 13R | Methoxy |

The C2 position consistently maintains the S configuration across all saframycin family members, indicating its critical role in maintaining the core architectural framework [4]. The C10 position universally adopts the R configuration, suggesting evolutionary conservation of the side chain attachment geometry.

Conformational Analysis and Ring Systems

The pentacyclic structure of Saframycin S encompasses five distinct ring systems, each exhibiting characteristic conformational preferences that are directly influenced by the stereochemical configuration [8] [9].

| Ring System | Conformation | Key Substituents | Stereochemical Impact |

|---|---|---|---|

| Ring A (Quinone) | Planar | 7-OMe, 6-Me | Quinone planarity |

| Ring B (Tetrahydroisoquinoline) | Half-chair | 1S, 2S carbons | C1/C2 stereochemistry |

| Ring C (Piperazine) | Chair/Boat | N-Me at position 21 | Bridge conformation |

| Ring D (Tetrahydroisoquinoline) | Half-chair | 10R, 13R carbons | C10/C13 configuration |

| Ring E (Quinone) | Planar | 18-OMe, 17-Me | Quinone planarity |

The tetrahydroisoquinoline rings (B and D) adopt half-chair conformations, a direct consequence of the S,S configuration at C1,C2 and the R,R configuration at C10,C13 respectively [8]. This conformational preference is crucial for the molecule's biological activity, as it positions key functional groups for optimal DNA interaction [10].

Stereochemical Determination Methods

The stereochemical assignment of Saframycin S has been accomplished through multiple analytical approaches, primarily relying on nuclear magnetic resonance (NMR) spectroscopy and chemical correlation studies [8] [11].

High-field ¹H NMR analysis at 400 MHz has provided detailed coupling constant information that enables stereochemical assignment through conformational analysis [8]. The magnitude of vicinal coupling constants, particularly for the tetrahydroisoquinoline ring systems, provides direct evidence for the preferred conformational states and, consequently, the absolute stereochemistry.

¹³C NMR spectroscopy has complemented the stereochemical analysis by providing chemical shift data that correlates with the three-dimensional molecular structure [11]. The characteristic chemical shifts of carbon atoms at stereogenic centers reflect their local chemical environment, which is directly influenced by the absolute configuration.

Configuration at the C21 Position

The C21 position in Saframycin S represents a critical stereochemical feature that distinguishes it from other family members [3]. This position bears a hydroxyl group in Saframycin S, contrasting with the cyano group present in saframycin A. The configuration at C21 exists in equilibrium between two interconvertible forms: the iminium salt and the α-carbinolamine [3].

The α-carbinolamine form possesses a leaving group capability that is essential for the compound's cytotoxic properties [3]. This stereochemical feature enables the formation of DNA-alkylating species under physiological conditions, directly linking the molecular configuration to biological activity.

Optical Activity and Physical Properties

| Property | Value | Method/Conditions |

|---|---|---|

| Molecular Formula | C₂₈H₃₁N₃O₉ | Mass spectrometry |

| Molecular Weight | 553.56 g/mol | Calculated |

| CAS Number | 75425-66-0 | Chemical registry |

| Melting Point | Dark yellow powder | Visual observation |

| Optical Rotation | Not reported | - |

| UV λmax (MeOH) | Not specified | UV spectroscopy |

| Solubility | Moderate in lower alcohols | Solubility testing |

While specific optical rotation data for Saframycin S has not been extensively reported in the literature, the presence of five stereogenic centers indicates significant optical activity [12] [13]. The compound's behavior in polarized light would be expected to show characteristic rotation patterns consistent with its defined absolute configuration.

Biosynthetic Stereochemical Considerations

The stereochemical configuration of Saframycin S reflects its biosynthetic origin through nonribosomal peptide synthetase (NRPS) pathways [14] [15]. The biosynthetic assembly process involves stereoselective Pictet-Spengler cyclizations that establish the correct stereochemistry at multiple positions simultaneously [9] [16].

The initial condensation of two L-tyrosine derivatives establishes the fundamental stereochemical framework, with subsequent enzymatic modifications introducing additional stereogenic centers [15]. The stereochemical fidelity of these biosynthetic processes ensures the production of the biologically active stereoisomer.

Structure-Activity Relationships

The stereochemical configuration of Saframycin S directly influences its biological activity profile [10]. The specific arrangement of stereogenic centers creates a molecular architecture that enables selective recognition of DNA sequences, particularly 5'-CGG and 5'-CTA sequences [10].

The S,S configuration at C1,C2 positions the molecule for optimal minor groove binding, while the R configuration at C10 orients the glyoxamide side chain for productive DNA interaction [10]. The S configuration at C12, bearing the reactive hydroxyl group, positions this critical functional group for nucleophilic attack on DNA bases.

Analytical Considerations for Stereochemical Analysis

The complex stereochemical nature of Saframycin S necessitates sophisticated analytical approaches for complete structural characterization [17]. High-performance liquid chromatography (HPLC) methods have been developed for the separation and analysis of various saframycins, though specific chiral separation protocols for Saframycin S stereoisomers have not been extensively documented [17].

The development of chiral analytical methods would require specialized stationary phases capable of resolving the multiple stereogenic centers present in the molecule [18]. Such methods would be valuable for assessing stereochemical purity and for monitoring biosynthetic processes.

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Arai T, Takahashi K, Ishiguro K, Yazawa K. Increased production of saframycin A and isolation of saframycin S. J Antibiot (Tokyo). 1980 Sep;33(9):951-60. PubMed PMID: 7440416.

3: Rao KE, Lown JW. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid. Chem Res Toxicol. 1990 May-Jun;3(3):262-7. PubMed PMID: 2131839.

4: Arai T. [Discovery and development of unknown potentialities of microorganisms with special reference to saframycin group antitumor antibiotics]. Gan To Kagaku Ryoho. 1984 Dec;11(12 Pt 2):2617-24. Japanese. PubMed PMID: 6508318.

5: Fukushima K, Yazawa K, Arai T. High performance liquid chromatography of saframycins, heterocyclic quinone antitumor antibiotics. J Antibiot (Tokyo). 1986 Nov;39(11):1602-4. PubMed PMID: 3793629.